(R)-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine
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Overview
Description
®-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine is a chiral amine compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique structural features, which include a methoxymethyl group, a phenyl-ethyl group, and a trimethylsilanylmethyl group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with ®-1-phenylethylamine, which is commercially available or can be synthesized through the resolution of racemic mixtures.
Protection of the Amine Group: The amine group is protected using a suitable protecting group such as a trimethylsilyl group.
Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced through a reaction with methoxymethyl chloride under basic conditions.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of ®-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
®-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation.
Comparison with Similar Compounds
Similar Compounds
- ®-1-Phenylethylamine
- ®-Methoxymethyl-(1-phenyl-ethyl)-methyl-amine
- ®-Trimethylsilanylmethyl-amine
Uniqueness
®-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine is unique due to its combination of functional groups, which confer specific reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOSi/c1-13(14-9-7-6-8-10-14)15(11-16-2)12-17(3,4)5/h6-10,13H,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQGYHCIEIDEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(COC)C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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